Divergent GTPase Modulation: MP1 Stimulates GTP Hydrolysis Whereas Thiostrepton Inhibits
Micrococcin P1 and thiostrepton both bind to the L11 binding domain of 23S rRNA and block ribosomal A-site processes, yet they produce functionally opposite effects on EF-G-dependent GTP hydrolysis. Micrococcin P1 stimulates GTP hydrolysis, whereas thiostrepton inhibits it [1]. This functional divergence correlates with differential protection patterns at nucleotide A1067: thiostrepton protects the N-1 position of A1067, while micrococcin renders it more reactive to chemical probes [2].
| Evidence Dimension | Effect on EF-G-dependent GTP hydrolysis |
|---|---|
| Target Compound Data | Stimulation of GTP hydrolysis |
| Comparator Or Baseline | Thiostrepton: Inhibition of GTP hydrolysis |
| Quantified Difference | Opposite functional effect (qualitative, but mechanistically distinct) |
| Conditions | E. coli 50S ribosomal subunit; chemical footprinting and nuclease probing |
Why This Matters
This functional divergence means MP1 cannot be substituted for thiostrepton in studies probing the GTPase-associated center, as the two compounds yield diametrically opposed biochemical outcomes that would confound experimental interpretation.
- [1] Lentzen, G., Klinck, R., Matassova, N., Aboul-Ela, F., & Murchie, A. I. H. (2003). Structural Basis for Contrasting Activities of Ribosome Binding Thiazole Antibiotics. Chemistry & Biology, 10(8), 769–778. View Source
- [2] Egebjerg, J., Douthwaite, S., & Garrett, R. A. (1989). Antibiotic interactions at the GTPase-associated centre within Escherichia coli 23S rRNA. The EMBO Journal, 8(2), 607–611. View Source
